Molecular Distinction: Unique Gem-Difluoro Substitution Pattern vs. Non-Fluorinated and Regioisomeric Analogs
The target compound is structurally unique due to its 2,2-gem-difluoro substitution on the cyclopentyl ring. This differentiates it from two common comparator classes: non-fluorinated analogs and regioisomers. Non-fluorinated cyclopentylmethanesulfonyl chloride (CAS 242459-85-4) has a lower molecular weight of 182.67 g/mol and lacks the electronic and steric effects of fluorine . In contrast, the 3,3-difluorocyclopentyl regioisomer (CAS 1691738-59-6) shares the same molecular weight (218.65 g/mol) and formula (C₆H₉ClF₂O₂S) but differs in the placement of fluorine atoms, leading to a different molecular shape and electronic distribution [1]. This exact (2,2-difluorocyclopentyl)methyl sulfonyl fragment is a specific chemical space point for structure-activity relationship (SAR) exploration .
| Evidence Dimension | Molecular Formula, Molecular Weight, Fluorination Pattern |
|---|---|
| Target Compound Data | C₆H₉ClF₂O₂S; 218.65 g/mol; gem-difluoro at 2-position |
| Comparator Or Baseline | Non-fluorinated analog (CAS 242459-85-4): C₆H₁₁ClO₂S; 182.67 g/mol. 3,3-difluoro regioisomer (CAS 1691738-59-6): C₆H₉ClF₂O₂S; 218.65 g/mol |
| Quantified Difference | Mass difference of +35.98 g/mol vs. non-fluorinated analog. Regioisomeric difference in fluorine position (2,2 vs. 3,3). |
| Conditions | Molecular property comparison based on chemical structure. |
Why This Matters
The unique gem-difluoro pattern dictates the spatial and electronic properties of any derived ligand, a key factor in SAR campaigns where subtle changes can dramatically alter target binding.
- [1] American Elements. (3,3-difluorocyclopentyl)methanesulfonyl chloride (CAS 1691738-59-6). (n.d.). View Source
